(R)-1-Benzyl-5-methyl-1,4-diazepane chemical properties
(R)-1-Benzyl-5-methyl-1,4-diazepane chemical properties
Abstract
(R)-1-Benzyl-5-methyl-1,4-diazepane, identified by CAS number 1620097-06-4, is a chiral heterocyclic compound that has garnered significant attention in medicinal chemistry.[1][2] It serves as a crucial intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia.[1][2] This technical guide provides a comprehensive overview of the compound's chemical properties, detailed synthetic protocols, its pivotal role in pharmaceutical manufacturing, and the broader significance of the 1,4-diazepane scaffold in drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Molecular Structure and Physicochemical Properties
Chemical Identity
(R)-1-Benzyl-5-methyl-1,4-diazepane is a seven-membered heterocyclic compound featuring two nitrogen atoms.[3] Its structure is characterized by a benzyl group attached to the nitrogen at position 1 and a methyl group at the chiral center, carbon-5, conferring the (R)-configuration.[1][3] This specific stereochemistry is paramount for its primary application.[1]
Caption: Chemical Structure of (R)-1-Benzyl-5-methyl-1,4-diazepane
Physicochemical Data
The following table summarizes the key chemical and physical properties of the compound.
| Property | Value | Source |
| CAS Number | 1620097-06-4 | [1][4] |
| IUPAC Name | (5R)-1-benzyl-5-methyl-1,4-diazepane | [1][4] |
| Molecular Formula | C₁₃H₂₀N₂ | [1][4][5] |
| Molecular Weight | 204.31 g/mol | [1][4][5] |
| InChI Key | PQJUKENLCKCHQX-GFCCVEGCSA-N | [4][5] |
| Canonical SMILES | C[C@@H]1CCN(CCN1)CC2=CC=CC=C2 | [4][5] |
| Appearance | Data not consistently available; may be an oil or semi-solid | - |
| Solubility | Expected to be soluble in organic solvents and less soluble in water | [6] |
| XLogP3 | 1.9 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Synthesis and Characterization
The synthesis of enantiomerically pure (R)-1-Benzyl-5-methyl-1,4-diazepane is a critical step in the production of Suvorexant. A common and effective method involves the reduction of a cyclic dione precursor.
Synthetic Protocol: Reduction of (R)-1-benzyl-7-methyl-1,4-diazepane-2,5-dione
This procedure outlines a robust method for the synthesis of the target compound. The causality behind this choice of reaction is the high efficiency of lithium aluminum hydride (LiAlH₄) in reducing amide carbonyls to their corresponding amines, which directly forms the desired diazepane ring structure from its dione precursor.
Step-by-Step Methodology:
-
Preparation: A solution of the starting material, (R)-1-benzyl-7-methyl-1,4-diazepane-2,5-dione (10 mmol), is prepared in 100 ml of anhydrous tetrahydrofuran (THF).[1]
-
Reducing Agent Suspension: In a separate flask under an inert atmosphere and cooled in an ice-water bath, lithium aluminum hydride (LiAlH₄) (60 mmol) is suspended. The use of a significant excess of LiAlH₄ ensures the complete reduction of both amide groups.
-
Addition: The solution of the diazepane-2,5-dione is added portionwise to the LiAlH₄ suspension. This controlled addition is crucial to manage the exothermic nature of the reaction.[1]
-
Reaction: The reaction mixture is allowed to warm to 25 °C and is stirred overnight to ensure the reaction proceeds to completion.[1]
-
Quenching: After the reaction is complete, the mixture is cooled to 0 °C. The excess LiAlH₄ is carefully quenched by the dropwise addition of 15 ml of a 2M HCl solution.[1] This step must be performed with extreme caution due to the vigorous evolution of hydrogen gas.
-
Basification and Extraction: The mixture is then basified by adding 20 ml of a 3M sodium hydroxide solution to precipitate the aluminum salts and liberate the free amine product.[1] The product can then be extracted into an organic solvent, dried, and concentrated.
-
Purification: The crude product is typically purified using column chromatography to yield high-purity (R)-1-Benzyl-5-methyl-1,4-diazepane.
Caption: Synthetic Workflow for (R)-1-Benzyl-5-methyl-1,4-diazepane
Analytical Characterization
To ensure the identity, purity, and stereochemical integrity of the synthesized compound, a suite of analytical techniques is employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula.[7]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of the (R)-enantiomer, a critical quality attribute for its use in pharmaceutical synthesis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of key functional groups and the absence of starting material carbonyls.
Applications in Drug Development
Key Intermediate for Suvorexant
The primary and most significant application of (R)-1-Benzyl-5-methyl-1,4-diazepane is as a pivotal building block in the multi-step synthesis of Suvorexant.[1][2] Suvorexant is a dual orexin receptor antagonist (DORA) used for the treatment of insomnia. The (R)-configuration at the 5-position of the diazepane ring is absolutely essential for the final drug's biological activity.[1][3] Stereochemistry directly dictates the three-dimensional shape of the molecule, which in turn governs its binding affinity and efficacy at the orexin receptors OX1R and OX2R. The (S)-enantiomer does not exhibit the same pharmacological profile, underscoring the importance of stereoselective synthesis.[3]
The 1,4-Diazepane Privileged Scaffold
The seven-membered 1,4-diazepane ring is recognized in medicinal chemistry as a "privileged scaffold".[1][8] This designation is due to its structural versatility and its recurring presence in a wide range of biologically active compounds. Derivatives of 1,4-diazepines have been investigated for numerous therapeutic applications, including:
-
Anticonvulsant and antianxiety agents[8]
-
Antimicrobial and antitumor activities[8]
-
Central nervous system (CNS) active agents
The conformational flexibility of the seven-membered ring allows it to present substituents in various spatial orientations, enabling effective interaction with diverse biological targets.[3]
Safety and Handling
GHS Hazard Classification
Based on available data, (R)-1-Benzyl-5-methyl-1,4-diazepane is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed[4]
-
H315: Causes skin irritation[4]
-
H319: Causes serious eye irritation[4]
-
H335: May cause respiratory irritation[4]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Storage
It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials. For long-term stability, storage at 2-8°C under an inert atmosphere is advised.
Conclusion
(R)-1-Benzyl-5-methyl-1,4-diazepane is more than a simple chemical intermediate; it is a precisely engineered chiral building block whose stereochemical integrity is fundamental to the efficacy of a modern therapeutic agent. Its synthesis highlights key principles of asymmetric synthesis and reduction chemistry. Furthermore, its core 1,4-diazepane structure exemplifies a privileged scaffold that continues to be a source of inspiration for the design of new pharmacologically active molecules. Further research into derivatives of this versatile scaffold could unlock new avenues for drug discovery.[2]
References
-
Benchchem. (R)-1-Benzyl-5-methyl-1,4-diazepane.
-
CymitQuimica. CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate.
-
ScienceDirect. Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate.
-
PubChem. (5R)-1-Benzyl-5-methyl-1,4-diazepane.
-
precisionFDA. 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (R)-.
-
Benchchem. An In-Depth Technical Guide to (R)-1-benzyl-5-methyl-1,4-diazepane (CAS: 1620097-06-4).
-
BLDpharm. 1620097-06-4|(R)-1-Benzyl-5-methyl-1,4-diazepane.
-
Pharmaffiliates. (R)-1-Benzyl-5-methyl-1,4-diazepane.
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.
-
Benchchem. Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide.
-
Smolecule. 1-Benzyl-5-methyl-4-pyrimidin-2-yl-1,4-diazepane.
-
Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some 1,4-diazepines derivatives.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (5R)-1-Benzyl-5-methyl-1,4-diazepane | C13H20N2 | CID 51624615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carb… [cymitquimica.com]
- 7. html.rhhz.net [html.rhhz.net]
- 8. ijpcbs.com [ijpcbs.com]
